molecular formula C22H29N3O5S B2450643 4-((2-ethoxyphenylsulfonamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide CAS No. 1235311-26-8

4-((2-ethoxyphenylsulfonamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide

Cat. No. B2450643
CAS RN: 1235311-26-8
M. Wt: 447.55
InChI Key: USLHTNBRLQDQOI-UHFFFAOYSA-N
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Description

4-((2-ethoxyphenylsulfonamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C22H29N3O5S and its molecular weight is 447.55. The purity is usually 95%.
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Scientific Research Applications

Synthetic Applications and Chemical Properties

Piperidine derivatives, similar to "4-((2-ethoxyphenylsulfonamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide," play a significant role in synthetic organic chemistry. For instance, alkoxycarbonylpiperidines have been utilized as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions, showcasing their utility in forming complex carboxamide structures (Takács et al., 2014). This highlights the potential of piperidine derivatives in facilitating diverse chemical transformations, which could be applicable for compounds like the one .

Pharmacological Applications

Piperidine and sulfonamide frameworks are prominent in drug design due to their versatile pharmacological properties. Benzamide derivatives, including piperidine moieties, have been studied as selective serotonin receptor agonists, indicating potential applications in gastrointestinal motility disorders (Sonda et al., 2004). Similarly, the design and synthesis of orally active benzamide derivatives with piperidine components have been explored for their serotonin receptor agonist activity, further emphasizing the relevance of such structures in medicinal chemistry (Sonda et al., 2003).

Anti-Inflammatory and Analgesic Applications

Compounds derived from benzodifuranyl and piperidine structures have been synthesized for their potential anti-inflammatory and analgesic activities. These compounds have shown significant inhibition of cyclooxygenase enzymes, which are crucial targets for anti-inflammatory drugs (Abu‐Hashem et al., 2020). This suggests that derivatives of piperidine, particularly those modified with sulfonamide groups, could possess valuable pharmacological properties.

Neuropharmacological Applications

The modification of sulfonamide and piperidine rings has been explored for developing compounds with selective receptor activities, such as 5-HT7 receptor selectivity (Canale et al., 2016). These studies indicate the potential of structurally related compounds in treating central nervous system disorders, including depression and cognitive impairments.

properties

IUPAC Name

4-[[(2-ethoxyphenyl)sulfonylamino]methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5S/c1-3-30-20-10-6-7-11-21(20)31(27,28)23-16-17-12-14-25(15-13-17)22(26)24-18-8-4-5-9-19(18)29-2/h4-11,17,23H,3,12-16H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLHTNBRLQDQOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1S(=O)(=O)NCC2CCN(CC2)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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